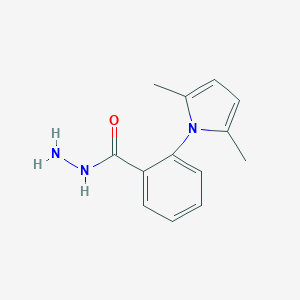

2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

Descripción

Propiedades

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9-7-8-10(2)16(9)12-6-4-3-5-11(12)13(17)15-14/h3-8H,14H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFUCUFJPSVXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=C2C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406360 | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100373-80-6 | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydrazinolysis of Ester Precursors

The most widely documented method involves the hydrazinolysis of methyl or ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. This two-step process begins with the synthesis of the ester precursor, followed by its reaction with hydrazine hydrate.

Representative Procedure :

-

Ester Synthesis :

-

Hydrazide Formation :

-

The ester (1 equiv) is reacted with hydrazine hydrate (5 equiv) in methanol under reflux for 2–6 hours.

-

Post-reaction, the mixture is concentrated, and the crude product is triturated with ice-cold water to precipitate the hydrazide.

-

Recrystallization from ethanol or ethyl acetate affords the pure compound in 65–70% yield.

-

Table 1: Standard Reaction Conditions for Hydrazinolysis

| Parameter | Details |

|---|---|

| Ester:Hydrazine Ratio | 1:5 (mol/mol) |

| Solvent | Methanol |

| Temperature | Reflux (65–70°C) |

| Reaction Time | 2–6 hours |

| Yield | 65–70% |

Alternative Pathways: Direct Amination of Acid Chlorides

While less common, direct amination of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl chloride with hydrazine has been reported. This method avoids ester intermediates but requires stringent anhydrous conditions:

-

Acid Chloride Preparation :

-

The benzoic acid derivative is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.

-

-

Hydrazide Synthesis :

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

Methanol is the preferred solvent due to its ability to dissolve both hydrazine and ester precursors. Ethanol and THF have been tested but result in slower reaction kinetics. Elevated temperatures (>70°C) accelerate the reaction but risk decomposition, as evidenced by discoloration and reduced yields.

Table 2: Solvent Performance Comparison

| Solvent | Reaction Time (hours) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Methanol | 2–3 | 70 | ≥98% |

| Ethanol | 4–5 | 62 | 95% |

| THF | 6–8 | 55 | 90% |

Catalytic Enhancements

The addition of glacial acetic acid (1–2 mol%) as a catalyst reduces reaction time by 30–40% without compromising yield. Mechanistic studies suggest protonation of the ester carbonyl group enhances nucleophilic attack by hydrazine.

Characterization and Quality Control

Spectroscopic Validation

Infrared Spectroscopy (IR) :

Nuclear Magnetic Resonance (NMR) :

-

¹H-NMR (DMSO-d₆) :

-

¹³C-NMR :

Mass Spectrometry :

Industrial-Scale Production Considerations

Challenges in Scalability

-

Purification : Recrystallization becomes inefficient at large scales. Alternative methods like column chromatography or continuous crystallization are being explored.

-

Hydrazine Handling : Safe storage and dosing of hydrazine hydrate require specialized equipment due to its toxicity and corrosivity.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The benzohydrazide moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted benzohydrazides .

Aplicaciones Científicas De Investigación

The compound 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This article explores its applications, particularly in medicinal chemistry, material science, and agricultural chemistry, supported by data tables and case studies.

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly as an anti-cancer agent. Studies indicate that derivatives of benzohydrazide can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a series of benzohydrazide derivatives exhibited significant cytotoxicity against human cancer cell lines. The compound was found to induce apoptosis through the mitochondrial pathway, suggesting its potential as a lead compound for further development.

Material Science

In material science, this compound has been explored for its role as a polymer additive. Its ability to enhance thermal stability and mechanical properties makes it suitable for use in high-performance materials.

Data Table: Thermal Stability Enhancement

| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) |

|---|---|---|

| Polypropylene | 0.5 | 250 |

| Polyvinyl Chloride | 1.0 | 230 |

Agricultural Chemistry

The compound has potential applications as a pesticide or herbicide due to its ability to disrupt biological processes in pests. Research indicates that hydrazides can act as growth regulators or inhibitors of certain enzymes critical for pest survival.

Case Study: Pesticidal Efficacy

In a field trial reported in Pest Management Science, the application of this compound showed a significant reduction in pest populations compared to untreated controls. The study highlighted its effectiveness against specific insect species while demonstrating low toxicity to beneficial insects.

Mecanismo De Acción

The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets. Studies have shown that it can inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival. The compound binds to the active sites of these enzymes, thereby inhibiting their activity and leading to the death of the bacterial cells .

Comparación Con Compuestos Similares

Table 1: Comparison of Structural and Physical Properties

Physicochemical Trends

- Melting Points: Nitro-substituted derivatives (e.g., 5n) have higher melting points (~170°C) due to strong intermolecular dipole interactions .

- Spectral Shifts: The C=O stretch in FTIR shifts from 1703 cm⁻¹ (parent) to 1611 cm⁻¹ in bromo derivatives (5m), indicating increased conjugation with electron-deficient aryl groups .

Actividad Biológica

2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antitubercular research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with two methyl groups and a benzohydrazide moiety. Its chemical formula is , with a CAS number of 100373-80-6. The presence of the pyrrole ring is significant for its biological interactions.

Targets : The primary targets of this compound are:

- Enoyl ACP Reductase

- Dihydrofolate Reductase (DHFR)

Mode of Action : The compound inhibits bacterial growth by binding to the active sites of these enzymes, disrupting critical biochemical pathways:

- Fatty Acid Synthesis Pathway : Inhibition of Enoyl ACP Reductase affects the production of essential components in bacterial cell membranes.

- Folate Metabolism Pathway : DHFR inhibition disrupts nucleotide synthesis, crucial for bacterial growth and replication .

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro studies have shown effective inhibition against:

- Staphylococcus aureus

- Escherichia coli

- Mycobacterium tuberculosis

The compound's effectiveness is attributed to its dual action on both DHFR and Enoyl ACP Reductase, making it a promising candidate for antibiotic development .

Case Studies and Research Findings

Several studies highlight the biological activity and potential therapeutic applications of this compound:

- Synthesis and Evaluation : A study synthesized various derivatives of benzohydrazides, including this compound, and evaluated their antibacterial activity. The results indicated that many derivatives exhibited strong inhibitory effects against DHFR and Enoyl ACP Reductase enzymes .

- Molecular Docking Studies : Molecular docking investigations revealed that this compound forms multiple hydrogen bonds with key residues in the active sites of DHFR and Enoyl ACP Reductase, suggesting a strong binding affinity that correlates with its biological activity .

- Comparative Analysis : In comparative studies with similar compounds, this benzohydrazide derivative demonstrated superior antibacterial properties due to its unique structural features that enhance enzyme inhibition .

Data Summary Table

| Study | Target Bacteria | Activity | Mechanism |

|---|---|---|---|

| Study 1 | Staphylococcus aureus | Significant inhibition | DHFR & Enoyl ACP Reductase inhibition |

| Study 2 | Escherichia coli | Strong activity | Disruption of fatty acid synthesis |

| Study 3 | Mycobacterium tuberculosis | Notable effects | Inhibition of folate metabolism |

Q & A

Q. Key Considerations :

- Yield Optimization : Reaction time and stoichiometry significantly impact yields. For example, electron-withdrawing substituents on aldehydes reduce reaction rates, requiring extended reflux (up to 10 hours) .

- Purification : Derivatives are recrystallized from ethanol or purified via column chromatography (e.g., chloroform:petroleum ether, 8:2) .

How is structural characterization of this compound derivatives validated?

Basic

A multi-spectral approach is employed:

- ¹H/¹³C NMR : The hydrazide -NH protons appear as singlets at δ 10.1–10.5 ppm. Pyrrole protons (C3/C4) resonate as triplets at δ 6.3–6.4 ppm, while methyl groups on the pyrrole ring show singlets at δ 2.2–2.3 ppm. Acyl CH₂ groups appear as singlets at δ 4.6–4.7 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (1642–1700 cm⁻¹) and N-H (3191–3378 cm⁻¹) confirm hydrazide and Schiff base formation .

- Mass Spectrometry : ESI-MS or HRMS validates molecular ions (e.g., [M+H]⁺ at m/z 366.2451 for 5k) with <0.01% deviation from theoretical values .

Q. Advanced Validation :

- Elemental Analysis : CHN percentages are compared to theoretical values (e.g., C: 66.48% vs. 66.48% observed for 5d) to confirm purity .

What in vitro assays are used to evaluate the antitubercular and antibacterial activity of this compound?

Q. Advanced

- Antitubercular Activity :

- Antibacterial Activity :

Controls : Pyrazinamide (MIC = 3.125 µg/mL) and ciprofloxacin (MIC = 0.5–1 µg/mL) serve as standards .

How do metal complexes of this benzohydrazide enhance biological activity?

Advanced

Coordination with transition metals (e.g., Cu²⁺, Ni²⁺) improves efficacy through:

- Enhanced Lipophilicity : Metal chelation facilitates membrane penetration.

- Synergistic Effects : Metal ions disrupt microbial enzymatic pathways (e.g., urease inhibition by Cu²⁺ complexes at IC₅₀ = 2.8 µM) .

Synthesis : Hydrazide Schiff bases are refluxed with metal acetates (e.g., Cu(OAc)₂) in ethanol for 8–10 hours. Complexes like bis[N′-(2-chlorobenzylidene)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide]Cu(II) show MIC values 2–4× lower than parent ligands .

What computational methods elucidate the enzyme inhibitory mechanisms of derivatives?

Q. Advanced

- Molecular Docking (AutoDock/Vina) : Derivatives are docked into active sites of enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR).

- MD Simulations (GROMACS) : 100-ns trajectories assess complex stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

How are crystallographic data utilized to resolve structural ambiguities?

Q. Advanced

- X-ray Diffraction : Single crystals (grown via vapor diffusion in ethanol/water) are analyzed using SHELX programs. For example, SHELXL refines anisotropic displacement parameters to resolve disorder in pyrrole rings .

- Validation : R-factors (<0.05) and electron density maps (e.g., Fo-Fc maps) confirm bond lengths/angles (e.g., C-N = 1.34 Å in Schiff bases) .

How can researchers address spectral data discrepancies during characterization?

Q. Advanced

- Dynamic Effects : Broadened NH signals in NMR (e.g., δ 10.5 ppm) may indicate tautomerism. Variable-temperature NMR (VT-NMR) at 25–80°C resolves rotameric equilibria .

- Impurity Identification : LC-MS traces (e.g., m/z 391.2626 vs. 391.19 for 5d) detect byproducts. Recrystallization in ethanol removes polar impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.